3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid
Description
3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid is a functionalized derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system widely explored in medicinal chemistry due to its diverse pharmacological activities. The compound features a benzyloxy group at position 8 and an amino group at position 3, which modulate its physicochemical and biological properties.
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
3-amino-8-phenylmethoxyimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H13N3O3/c16-13-12(15(19)20)17-14-11(7-4-8-18(13)14)21-9-10-5-2-1-3-6-10/h1-8H,9,16H2,(H,19,20) |
InChI Key |
DPFPSGLDHPKGFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Process Overview:
- Starting Materials: 2-Aminopyridine derivatives, aldehydes, and isocyanides.
- Catalysts: Acid catalysts such as p-toluenesulfonic acid or scandium triflate.
- Reaction Conditions: Typically performed under mild to moderate temperatures (around 100-120°C), often solvent-free or in polar solvents like ethanol or acetonitrile.
- Mechanism: The initial formation of an imine intermediate from 2-aminopyridine and aldehyde, followed by cyclization with isocyanide to form the imidazo[1,2-a]pyridine core.
Advantages:
- High atom economy.
- Good yields (generally 50-78%).
- Facilitates structural diversity through variation of aldehyde and isocyanide components.
Representative Data:
| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-Aminopyridine + aldehyde | p-Toluenesulfonic acid | Solvent or solvent-free | 100-120°C | 30-50% |
Transition Metal-Catalyzed Cyclization
Recent advances include transition-metal catalysis, especially copper-based catalysts, which enable direct C–H functionalization and cyclization to form the imidazo[1,2-a]pyridine core.
Methodology:
- Catalysts: Copper(II) acetate, copper(I) iodide, or copper nanoparticles.
- Reagents: 2-Aminopyridine derivatives, alkynes, or aldehydes.
- Conditions: Aerobic conditions, often at elevated temperatures (~80-120°C).
- Reaction Pathway: Radical or ionic mechanisms involving oxidative cyclization, often facilitated by air or oxygen as oxidants.
Key Features:
- High functional group tolerance.
- Yields ranging from 50-95%, depending on substituents.
- Suitable for late-stage functionalization and diversification.
Representative Data:
| Catalyst | Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ | 2-Aminopyridine + aldehyde | Air, 80°C | 60-85% | , |
Direct C–H Functionalization and Cyclization
This approach involves direct activation of C–H bonds on pyridine or imidazole rings, enabling the formation of fused heterocycles without the need for pre-functionalized intermediates.
Typical Procedure:
- Catalysts: Copper, palladium, or other transition metals.
- Reagents: Vinyl azides, alkynes, or haloalkynes.
- Conditions: Mild to moderate temperatures, often under inert or aerobic atmospheres.
- Mechanism: Radical pathways involving intermediate complexes, with some methods employing oxidative conditions to facilitate cyclization.
Advantages:
- One-pot synthesis reduces steps.
- High yields and regioselectivity.
- Suitable for synthesizing complex derivatives.
Representative Data:
| Catalyst | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cu(I) | Vinyl azides | Mild, aerobic | 50-78% |
Reactions Using Organocatalysts and Metal-Organic Frameworks (MOFs)
Innovative methods utilize catalysts like Cu(BDC)MOF to promote cyclization via aza-Michael addition and oxidative cyclization, offering environmentally friendly routes.
Features:
- Reactions proceed under mild, solvent-free conditions.
- Catalyst reusability.
- Yields often above 70%.
Representative Data:
| Catalyst | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cu(BDC)MOF | 2-Aminopyridine + aldehyde | Room temperature, air | >70% |
Summary of Key Data and Reaction Conditions
| Method | Starting Materials | Catalysts | Solvent | Temperature | Typical Yield | Notes |
|---|---|---|---|---|---|---|
| Multicomponent (GBB-3CR) | 2-Aminopyridine, aldehyde, isocyanide | Acid catalysts | Solvent or solvent-free | 100-120°C | 30-78% | High diversity |
| Transition-metal catalysis | 2-Aminopyridine, aldehyde, alkynes | Copper catalysts | Aerobic | 80-120°C | 50-95% | Functional group tolerance |
| Direct C–H activation | 2-Aminopyridine derivatives, haloalkynes | Copper, palladium | Mild to moderate | 80-120°C | 50-78% | One-pot synthesis |
| MOF catalysis | 2-Aminopyridine, aldehyde | Cu(BDC)MOF | Room temperature | Ambient | >70% | Reusable catalyst |
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like benzyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: It is used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino and benzyloxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine-2-carboxylic acid core is a versatile template for drug discovery. Below is a detailed comparison of 3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Bioactivity: The 3-amino group (as in 3-Amino-8-bromo and the target compound) is associated with COX-2 inhibition, a key target in anti-inflammatory therapy .
Synthetic Accessibility: The imidazo[1,2-a]pyridine-2-carboxylic acid core is synthesized via condensation of 2-aminopyridine with bromopyruvic acid. Traditional methods suffer from decarboxylation, but continuous flow microreactors (125°C, 4.0 bar) improve yields (72–85%) . Substituents like benzyloxy may be introduced via post-synthetic modifications, such as coupling with benzyloxy-containing amines using EDC/HOBt .
Pharmacological Profiles: COX-2 Selectivity: 3-Amino-substituted analogs (e.g., compound 5 in ) showed preferential COX-2 inhibition (IC₅₀ ~0.8 µM vs. COX-1 IC₅₀ >10 µM), suggesting the target compound may share this trait . Safety: Carboxylic acid derivatives (e.g., compound 2 in ) exhibited reduced gastroduodenal toxicity compared to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Comparative ADME Properties: Solubility: The benzyloxy group in the target compound may lower solubility compared to 8-amino or 3-chloro analogs, necessitating formulation optimization . Metabolic Stability: Halogenated analogs (e.g., 8-bromo) may resist oxidative metabolism better than benzyloxy derivatives, which could undergo CYP450-mediated O-debenzylation .
Biological Activity
3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C15H13N3O3
- Molecular Weight : 283.28 g/mol
- IUPAC Name : 3-amino-8-phenylmethoxyimidazo[1,2-a]pyridine-2-carboxylic acid
- Canonical SMILES : C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3N)C(=O)O
The unique structure features an amino group, a benzyloxy substituent, and a carboxylic acid functional group, enhancing its reactivity and interaction with biological targets .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that compounds within the imidazo[1,2-a]pyridine class can inhibit the growth of various bacteria, including Mycobacterium tuberculosis. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Its structural components allow it to interact with specific molecular targets involved in cancer pathways. While detailed mechanisms are still under investigation, initial findings suggest that it may modulate pathways associated with cell proliferation and apoptosis .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activity. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, some derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
The synthesis of this compound typically involves several steps:
- Formation of the Imidazo[1,2-a]pyridine Core : Achieved through condensation reactions.
- Introduction of the Benzyloxy Group : Via nucleophilic substitution reactions using benzyl halides.
- Amino Group Introduction : Through nitration followed by reduction or direct amination reactions.
These synthetic routes can be optimized for yield and purity using various catalysts and purification techniques .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via solid-phase or solution-phase methods.
- Solid-phase synthesis : React polymer-bound 2-aminonicotinate with α-haloketones, followed by halogenation at the 3-position .
- Three-component condensation : Combine 2-aminopyridine-3-carboxylic acid, aromatic aldehydes, and isocyanides in ethanol to form the imidazo[1,2-a]pyridine core, followed by benzyloxy group introduction .
- Key Considerations : Solid-phase methods simplify purification but may require specialized resins. Solution-phase reactions offer flexibility in substituent variation.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assigns hydrogen and carbon environments, confirming substitution patterns (e.g., benzyloxy group at position 8) .
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1750 cm⁻¹) .
- X-ray Crystallography : Resolves structural disorder in the imidazo[1,2-a]pyridine core, critical for confirming regiochemistry .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin contact.
- Perform reactions in fume hoods due to potential toxicity of intermediates (e.g., α-haloketones) .
- Dispose of waste via certified chemical disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can multicomponent reaction yields be optimized for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Green Chemistry Approaches : Use Meldrum’s acid as a cyclizing agent in one-pot reactions to reduce steps and improve atom economy .
- Catalytic Optimization : Screen Brønsted acids (e.g., acetic acid) to enhance imine formation in three-component reactions .
- Yield Comparison : Solution-phase methods (e.g., 55% yield for tetrahydroimidazo derivatives ) vs. solid-phase (lower yields but easier purification) .
Q. How to resolve structural disorder in X-ray crystallography of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Disorder Modeling : Refine occupancy ratios (e.g., 0.5 for disordered C/N atoms) using software like SHELXL .
- Temperature Factors : Analyze anisotropic displacement parameters to distinguish static vs. dynamic disorder .
- Complementary Techniques : Validate with ¹H-¹³C HMBC NMR to confirm connectivity in ambiguous regions .
Q. What strategies enhance the bioactivity of imidazo[1,2-a]pyridine derivatives via benzyloxy group modification?
- Methodological Answer :
- Substituent Screening : Replace benzyloxy with electron-withdrawing groups (e.g., nitro) to improve binding to kinase targets .
- Prodrug Design : Convert the carboxylic acid to esters (e.g., ethyl) for improved membrane permeability, followed by in vivo hydrolysis .
- SAR Studies : Correlate substituent electronic effects (Hammett σ values) with activity in CDK inhibition assays .
Q. How do halogenation methods affect reactivity at the 3-position of the imidazo[1,2-a]pyridine core?
- Methodological Answer :
- Electrophilic Halogenation : Use NXS (N-bromosuccinimide) in DMF for regioselective bromination .
- Nucleophilic Displacement : React 3-halo derivatives with amines or thiols to diversify functionality .
- Contradictions : Chlorination (via SOCl₂) may lead to side reactions (e.g., ring-opening) compared to bromination .
Q. How to address contradictions in synthetic yields between solid-phase and solution-phase methods?
- Methodological Answer :
- Yield Analysis : Solid-phase methods average 40–50% due to resin loading inefficiencies, while solution-phase reactions reach 55–70% but require chromatography .
- Scale Considerations : Solid-phase is superior for parallel synthesis of analogs; solution-phase is better for gram-scale production .
Q. What computational tools aid in designing derivatives with improved pharmacokinetics?
- Methodological Answer :
- DFT Calculations : Predict electronic effects of substituents on solubility and LogP .
- Hirshfeld Surface Analysis : Map intermolecular interactions to guide crystal engineering for enhanced stability .
- Molecular Docking : Screen derivatives against CDK2 or viral protease targets to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
